6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a pyrrolopyridine moiety. The presence of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boron trihalides under controlled conditions.
Coupling with Pyrrolopyridine: The dioxaborolane intermediate is then coupled with a pyrrolopyridine derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pinacol and boron trihalides.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions, including temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The dioxaborolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Halogenated solvents and nucleophiles.
Major Products
Boronic Acids: Formed through oxidation.
Boranes: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in cancer therapy and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with biomolecules, influencing various biochemical pathways. This property is particularly useful in drug design, where the compound can act as an enzyme inhibitor or modulator .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: A boronic ester with a methoxy group.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride stands out due to its combination of a dioxaborolane ring and a pyrrolopyridine moiety. This unique structure enhances its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C13H20BClN2O2 |
---|---|
Molecular Weight |
282.57 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride |
InChI |
InChI=1S/C13H19BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)9-7-11-10(16-8-9)5-6-15-11;/h7-8,15H,5-6H2,1-4H3;1H |
InChI Key |
CCVUWQPKGFQPNG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3)N=C2.Cl |
Origin of Product |
United States |
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